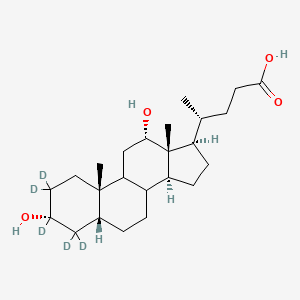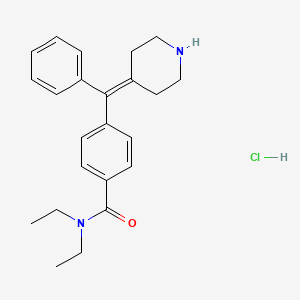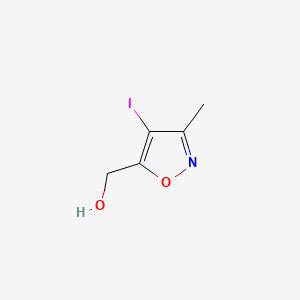
(S)-Lisinopril Dimer-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Lisinopril Dimer-d5 is a stable isotope-labeled form of Lisinopril, which is an angiotensin-converting enzyme (ACE) inhibitor. It is used in scientific research to study the mechanism of action and physiological effects of Lisinopril.
Mécanisme D'action
The mechanism of action of (S)-Lisinopril Dimer-d5 is similar to that of Lisinopril. It inhibits the activity of (S)-Lisinopril Dimer-d5, which is an enzyme involved in the production of angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting (S)-Lisinopril Dimer-d5, (S)-Lisinopril Dimer-d5 reduces the production of angiotensin II and lowers blood pressure.
Biochemical and Physiological Effects:
(S)-Lisinopril Dimer-d5 has several biochemical and physiological effects. It lowers blood pressure by inhibiting (S)-Lisinopril Dimer-d5 and reducing the production of angiotensin II. It also increases the levels of bradykinin, a vasodilator that promotes the relaxation of blood vessels. (S)-Lisinopril Dimer-d5 also reduces the levels of aldosterone, a hormone that regulates sodium and water balance in the body.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (S)-Lisinopril Dimer-d5 in lab experiments include its stable isotope labeling, which allows for accurate quantification and detection in biological samples. It also has a longer half-life than Lisinopril, which makes it suitable for long-term studies. The limitations of using (S)-Lisinopril Dimer-d5 include its high cost and limited availability.
Orientations Futures
The future directions for research on (S)-Lisinopril Dimer-d5 include studying its effects on different organs and tissues, such as the heart, kidneys, and lungs. It can also be used to develop new drugs that target the RAAS system and improve the treatment of hypertension and other cardiovascular diseases. Another direction for research is to investigate the potential of (S)-Lisinopril Dimer-d5 in treating other diseases, such as diabetes and Alzheimer's disease.
Conclusion:
(S)-Lisinopril Dimer-d5 is a stable isotope-labeled form of Lisinopril, which is used in scientific research to study the mechanism of action and physiological effects of Lisinopril. It has several advantages and limitations for lab experiments, and its future directions include studying its effects on different organs and tissues and developing new drugs that target the RAAS system. (S)-Lisinopril Dimer-d5 has the potential to improve the treatment of hypertension and other cardiovascular diseases, as well as other diseases such as diabetes and Alzheimer's disease.
Méthodes De Synthèse
(S)-Lisinopril Dimer-d5 is synthesized using a process called deuterium exchange. In this process, the hydrogen atoms in the Lisinopril molecule are replaced with deuterium atoms. The synthesis of (S)-Lisinopril Dimer-d5 is achieved through a series of chemical reactions, including reduction, alkylation, and deprotection.
Applications De Recherche Scientifique
(S)-Lisinopril Dimer-d5 is used in scientific research to study the mechanism of action and physiological effects of Lisinopril. It is also used to develop new drugs that target the renin-angiotensin-aldosterone system (RAAS). This system plays a crucial role in regulating blood pressure, and its dysfunction can lead to hypertension, heart failure, and other cardiovascular diseases.
Propriétés
Numéro CAS |
1356847-97-6 |
|---|---|
Nom du produit |
(S)-Lisinopril Dimer-d5 |
Formule moléculaire |
C42H60N6O9 |
Poids moléculaire |
798.006 |
Nom IUPAC |
(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[[(5S)-5-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]-6-[(2S)-2-carboxypyrrolidin-1-yl]-6-oxohexyl]amino]-1-oxo-4-phenylbutan-2-yl]amino]hexanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C42H60N6O9/c43-25-9-7-17-32(38(50)47-27-11-19-35(47)41(54)55)45-31(23-21-29-13-3-1-4-14-29)37(49)44-26-10-8-18-33(39(51)48-28-12-20-36(48)42(56)57)46-34(40(52)53)24-22-30-15-5-2-6-16-30/h1-6,13-16,31-36,45-46H,7-12,17-28,43H2,(H,44,49)(H,52,53)(H,54,55)(H,56,57)/t31-,32-,33-,34-,35-,36-/m0/s1/i2D,5D,6D,15D,16D |
Clé InChI |
HLRMNXJOFRUYAM-GQBLMRLDSA-N |
SMILES |
C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)NCCCCC(C(=O)N3CCCC3C(=O)O)NC(CCC4=CC=CC=C4)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












